N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized using various techniques. For instance, a series of pyrazoline derivatives have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Molecular Structure Analysis
The molecular structure of similar compounds shows a combination of single, double, and aromatic bonds, with a five-membered furan ring and a six-membered ring .Chemical Reactions Analysis
In the case of similar compounds, multiple competitive reactions occur during the tandem reaction, among which the hydrolysis of 2,5-DMF to 2,5-hexanedione, further dehydrating to 3-methyl-2-cyclopenten-1-one is the most detrimental to the main reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their molecular structure. For instance, (2,5-dimethylfuran-3-yl)methanol has a molecular weight of 126.16 and is a liquid at room temperature .Scientific Research Applications
Anticancer Properties
Research on sulfonamide derivatives has demonstrated their potential in anticancer applications. For instance, a study explored the synthesis and crystal structure of a related compound, elucidating its anticancer properties through structural analysis (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another research effort synthesized new zinc phthalocyanine derivatives, which, due to their high singlet oxygen quantum yield, are promising for photodynamic therapy applications in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Alzheimer’s Disease Treatment
A novel series of sulfonamides derived from 4-methoxyphenethylamine was synthesized to investigate their potential as therapeutic agents for Alzheimer’s disease. One specific derivative showed significant inhibitory activity against acetylcholinesterase, comparable to established treatments, suggesting a promising avenue for Alzheimer’s disease therapy (M. Abbasi et al., 2018).
Antimicrobial Activity and Enzyme Inhibition
Sulfonamide compounds have also been evaluated for their antimicrobial activity and ability to inhibit enzymes. For example, mixed-ligand copper(II)-sulfonamide complexes were prepared and their DNA binding, cleavage, genotoxicity, and anticancer activity were thoroughly investigated, showing promising results (M. González-Álvarez et al., 2013). Another study synthesized Schiff bases of Sulfa drugs and their metal complexes, revealing their potential for antimicrobial activity and carbonic anhydrase enzyme inhibition (S. Alyar et al., 2018).
Molecular Dynamic Simulation and Quantum Chemical Studies
The corrosion inhibition properties of piperidine derivatives on iron were investigated using quantum chemical calculations and molecular dynamics simulations, demonstrating their effectiveness and providing insights into their interaction mechanisms with metal surfaces (S. Kaya et al., 2016).
Spectroscopic Characterization and Electrochemical Properties
Research into the synthesis, characterization, and computational study of sulfonamide molecules has contributed significantly to understanding their structural and electronic properties, which are crucial for their application in various scientific fields (P. Murthy et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-11-9-14(22-4)5-6-17(11)24(20,21)18-8-7-16(19)15-10-12(2)23-13(15)3/h5-6,9-10,16,18-19H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTCLLWIMKGDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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